N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-14-12(7-4-8-16-14)22(19,20)17-13(18)10-21-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZURPZQFQIUVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NS(=O)(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
2-Phenylmethoxyacetic acid is synthesized via a Williamson ether reaction between benzyl alcohol and chloroacetic acid under alkaline conditions:
$$
\text{PhCH}2\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{PhCH}2\text{OCH}2\text{COOH} + \text{H}_2\text{O} + \text{NaCl}
$$
Optimized Conditions :
- Solvent : Water/ethanol (1:1)
- Base : Sodium hydroxide (2 equiv)
- Temperature : 80°C, 6 hours
- Yield : 78–85%
Synthesis of 2-Phenylmethoxyacetyl Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
$$
\text{PhCH}2\text{OCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhCH}2\text{OCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
Key Parameters :
- Solvent : Toluene (anhydrous)
- Reagent : Thionyl chloride (3 equiv)
- Temperature : Reflux, 3 hours
- Yield : 92–95%
Synthesis of 2-Phenylmethoxyacetamide
Reaction of the acyl chloride with aqueous ammonia yields the acetamide:
$$
\text{PhCH}2\text{OCH}2\text{COCl} + \text{NH}3 \rightarrow \text{PhCH}2\text{OCH}2\text{CONH}2 + \text{HCl}
$$
Conditions :
- Solvent : Tetrahydrofuran (THF)
- Ammonia : 28% aqueous solution (4 equiv)
- Temperature : 0°C to room temperature, 2 hours
- Yield : 88%
Synthesis of 2-Chloropyridine-3-sulfonyl Chloride
Chlorosulfonation of 2-Chloropyridine
Direct chlorosulfonation of 2-chloropyridine using chlorosulfonic acid introduces the sulfonyl chloride group:
$$
\text{C}5\text{H}3\text{ClN} + \text{ClSO}3\text{H} \rightarrow \text{C}5\text{H}2\text{Cl}2\text{NO}_2\text{S} + \text{HCl}
$$
Reaction Details :
Purification
Crude product is purified via vacuum distillation (b.p. 145–150°C at 0.5 mmHg).
Coupling Reaction: Formation of this compound
The final step involves sulfonylation of 2-phenylmethoxyacetamide with 2-chloropyridine-3-sulfonyl chloride under basic conditions:
$$
\text{PhCH}2\text{OCH}2\text{CONH}2 + \text{C}5\text{H}2\text{Cl}2\text{NO}2\text{S} \xrightarrow{\text{Base}} \text{PhCH}2\text{OCH}2\text{CONHSO}2\text{C}5\text{H}2\text{ClN} + \text{HCl}
$$
Reaction Optimization
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Base | Triethylamine (2.5 equiv) | 67% | |
| Solvent | Dichloromethane | 58% | |
| Temperature | 0°C → room temperature, 12 hours | 72% | |
| Alternative Base | Pyridine (3 equiv) | 64% |
Key Observations :
- Excess base improves HCl scavenging, driving the reaction to completion.
- Polar aprotic solvents (e.g., DMF) increase reactivity but may reduce yield due to side reactions.
Analytical Characterization
Spectral Data
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloropyridine ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with target proteins.
Comparison with Similar Compounds
Structural Divergence
- Target vs. The phenylmethoxy group may improve lipophilicity compared to the ethyl group in the oxazole analog.
- Target vs. Thiophene-Carbamothioyl (): The sulfonamide group in the target contrasts with the carbamothioyl (-NHCSS-) group in ’s compound, which enables metal coordination. This difference suggests divergent applications: the target may prioritize enzyme inhibition, while the thiophene derivative focuses on redox-active metal complexes.
Notes on Limitations and Contradictions
- Absence of Direct Data: The target compound’s properties are inferred from analogs, introducing uncertainty in its exact reactivity or bioactivity.
- Divergent Applications: Compounds with similar chloropyridine cores (e.g., ’s polymer precursor vs. ’s antitumor agents) highlight the critical role of ancillary functional groups in determining utility.
Biological Activity
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chloropyridine moiety, a sulfonyl group, and a phenylmethoxyacetamide structure. This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of proteases. The chloropyridine moiety may enhance the compound's affinity for biological targets, while the phenylmethoxy group can modulate its pharmacokinetic properties.
Biological Activities
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties. For instance, compounds with similar structures have shown inhibitory effects against viral proteases, such as the SARS-CoV-2 3CL protease, which is crucial for viral replication .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. In vitro assays indicate that it may inhibit specific enzymes involved in inflammatory pathways, which could have implications for treating inflammatory diseases.
- Anticancer Potential : Research has highlighted the potential anticancer properties of compounds with similar structures. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 3CL protease | 250 nM (IC50) | |
| Enzyme Inhibition | Various inflammatory enzymes | Varies | |
| Anticancer | Cell viability assays | Varies |
Relevant Research
- Antiviral Studies : A study conducted on chloropyridinyl esters demonstrated that compounds with similar structures could inhibit SARS-CoV 3CL protease effectively, suggesting a potential pathway for developing antiviral agents based on this compound .
- Enzyme Inhibition : Research on related sulfonamide compounds indicated significant inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects. This suggests that this compound may share similar properties.
Q & A
Q. What are the common synthetic routes for N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting 2-chloropyridin-3-yl sulfonyl chloride with 2-phenylmethoxyacetamide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst (triethylamine) are critical. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the sulfonyl group’s deshielding effect shifts pyridine protons downfield .
- Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl⁻ or sulfonyl groups) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: ~8–12 min) .
Q. How is the compound’s stability evaluated under varying storage conditions?
Stability studies involve:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C typical for sulfonamides).
- Hydrolytic stability : Incubation at pH 2–12 (37°C, 24h) followed by HPLC to detect degradation products (e.g., cleavage of the acetamide bond under acidic conditions) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is pivotal:
-
Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs refine unit cell parameters (e.g., orthorhombic system with space group P2₁2₁2₁) .
-
Key metrics :
Parameter Value a 3.8875(3) Å b 14.6442(13) Å c 21.8950(19) Å Z 4 Data from analogous compounds suggest similar packing driven by π-π stacking and hydrogen bonds .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Docking studies : Autodock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The sulfonyl group often forms hydrogen bonds with Arg120 or Tyr355 .
- MD simulations : AMBER or GROMACS assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How are contradictions in biological activity data addressed?
- Dose-response assays : IC₅₀ values (e.g., MTT assay in cancer cells) are compared across studies. Discrepancies may arise from cell line variability (e.g., MCF-7 vs. HeLa) .
- Redox activity : Antioxidant potential via DPPH/ABTS assays must control for solvent interference (e.g., DMSO quenches radicals at >1% v/v) .
Q. What methodologies validate the compound’s role as a synthetic intermediate in drug discovery?
- Derivatization : Reacting the acetamide moiety with electrophiles (e.g., alkyl halides) to produce libraries.
- Biological screening : Testing derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
